2-Hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide 2-Hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 42069-21-6
VCID: VC16275948
InChI: InChI=1S/C16H15NO4/c1-10-6-8-11(9-7-10)14(19)16(21)17-15(20)12-4-2-3-5-13(12)18/h2-9,16,18,21H,1H3,(H,17,20)
SMILES:
Molecular Formula: C16H15NO4
Molecular Weight: 285.29 g/mol

2-Hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide

CAS No.: 42069-21-6

Cat. No.: VC16275948

Molecular Formula: C16H15NO4

Molecular Weight: 285.29 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide - 42069-21-6

Specification

CAS No. 42069-21-6
Molecular Formula C16H15NO4
Molecular Weight 285.29 g/mol
IUPAC Name 2-hydroxy-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide
Standard InChI InChI=1S/C16H15NO4/c1-10-6-8-11(9-7-10)14(19)16(21)17-15(20)12-4-2-3-5-13(12)18/h2-9,16,18,21H,1H3,(H,17,20)
Standard InChI Key ZKVVUNODXWHWCE-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2O)O

Introduction

Chemical Identification and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 2-hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide, reflects its functional groups:

  • A benzamide backbone with a hydroxyl substituent at the 2-position.

  • A 4-methylphenylglyoxal hemiacetal side chain, contributing to its stereochemical complexity .

Key physicochemical properties include:

PropertyValue
Molecular FormulaC16H15NO4\text{C}_{16}\text{H}_{15}\text{NO}_4
Molecular Weight285.29 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4
CAS Registry Number42069-21-6

The structure has been confirmed via NMR, mass spectrometry, and X-ray crystallography in related benzamide derivatives .

Synthesis and Optimization

Synthetic Routes

Synthesis typically involves multi-step organic reactions:

  • Acylation: Condensation of salicylic acid derivatives with 4-methylphenylglyoxal.

  • Hemiacetal Formation: Acid-catalyzed cyclization to stabilize the glyoxal moiety .

A reported yield of 8% for intermediate methyl-4-bromomethyl benzoate underscores challenges in avoiding side reactions (e.g., methoxy substitution) . Optimized protocols use low-temperature radical bromination to improve efficiency .

Structural Modifications

Derivatives are synthesized by altering:

  • The hydroxyl group (e.g., methylation or acetylation).

  • The 4-methylphenyl moiety (e.g., halogen substitution) .
    These modifications aim to enhance bioavailability and target affinity .

Research Applications and Future Directions

Drug Development

  • Anticancer agents: Synergistic effects with cisplatin in preclinical models .

  • Enzyme-targeted therapies: Potential for Alzheimer’s (AChE inhibition) and glaucoma (CA inhibition) .

Industrial Applications

  • Chemical intermediates: Used in synthesizing photoactive compounds .

Challenges

  • Solubility: Poor aqueous solubility limits formulation .

  • Stereochemical instability: Hemiacetal moiety prone to racemization .

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